![molecular formula C13H26N2O2 B3007341 tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate CAS No. 1783924-61-7](/img/structure/B3007341.png)
tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various chemical products.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceutical compounds and agrochemicals .
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems . It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates . It is also studied for its pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for various industrial applications.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylpiperidin-4-yl)ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Conditions typically involve the use of such as or .
Major Products Formed:
- Various substituted products from nucleophilic substitution.
N-oxides: from oxidation.
Secondary amines: from reduction.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(2-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(2-ethylpiperidin-4-yl)carbamate
Uniqueness: tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern influences its chemical reactivity and biological activity , making it distinct from other similar compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity , which are important properties for its applications in various fields.
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14-10)6-8-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIZJKYUFUMGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
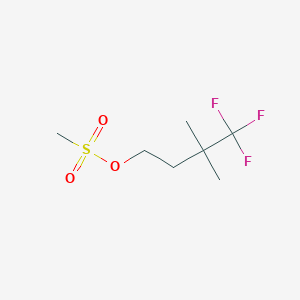
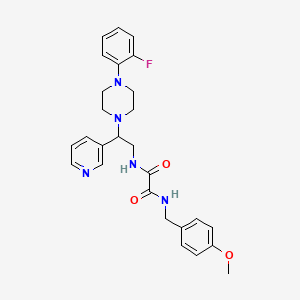
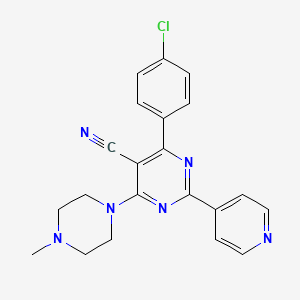
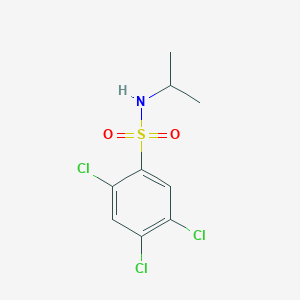

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B3007267.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007268.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)
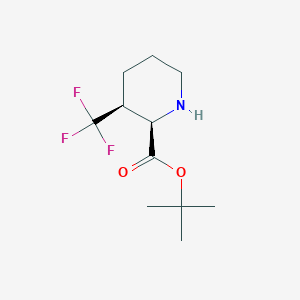
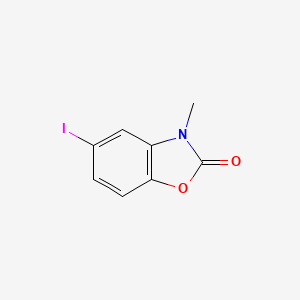
![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)
